molecular formula C16H12F3IN2O3 B15145814 Mek1/2-IN-1

Mek1/2-IN-1

Cat. No.: B15145814
M. Wt: 464.18 g/mol
InChI Key: WJHUXQBCEWBXDM-UHFFFAOYSA-N
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Description

Mek1/2-IN-1 is a chemical compound that functions as an inhibitor of the mitogen-activated protein kinase kinase enzymes, specifically targeting Mek1 and Mek2. These enzymes are integral components of the Ras-Raf-Mek-ERK signaling pathway, which plays a crucial role in regulating cell proliferation, differentiation, and survival. This compound has garnered significant attention in scientific research due to its potential therapeutic applications, particularly in the treatment of various cancers where this pathway is often dysregulated .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mek1/2-IN-1 typically involves multi-step organic synthesis processes. One common synthetic route includes the following steps:

    Formation of the core structure: This involves the preparation of a heterocyclic core, often through cyclization reactions.

    Functionalization: Introduction of functional groups that enhance the inhibitory activity of the compound. This may involve halogenation, alkylation, or acylation reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated synthesis and purification systems. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Mek1/2-IN-1 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its inhibitory activity.

    Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups to the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various alkyl or halogen groups .

Scientific Research Applications

Mek1/2-IN-1 has a wide range of applications in scientific research:

    Chemistry: Used as a tool compound to study the Ras-Raf-Mek-ERK signaling pathway and its role in cellular processes.

    Biology: Employed in cell culture studies to investigate the effects of Mek inhibition on cell proliferation, differentiation, and apoptosis.

    Medicine: Investigated for its potential therapeutic applications in treating cancers, particularly those with dysregulated Mek signaling. Clinical trials are ongoing to evaluate its efficacy and safety.

    Industry: Utilized in the development of targeted therapies and as a reference compound in drug discovery.

Mechanism of Action

Mek1/2-IN-1 exerts its effects by binding to the allosteric site of Mek1 and Mek2, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation and activation of downstream targets, such as extracellular signal-regulated kinases 1 and 2 (ERK1/2). By blocking this signaling cascade, this compound effectively halts cell proliferation and induces apoptosis in cancer cells. The compound’s selectivity for Mek1 and Mek2 ensures minimal off-target effects, making it a promising candidate for targeted cancer therapy .

Comparison with Similar Compounds

    Trametinib: Another Mek inhibitor used in the treatment of melanoma.

    Cobimetinib: Often used in combination with other therapies for enhanced efficacy.

    Selumetinib: Investigated for its potential in treating various solid tumors.

    Binimetinib: Approved for use in combination with other drugs for specific cancer types.

Uniqueness of Mek1/2-IN-1: this compound stands out due to its high selectivity and potency in inhibiting Mek1 and Mek2. Its unique binding mechanism and favorable pharmacokinetic properties make it a valuable tool in both research and therapeutic contexts. Compared to other Mek inhibitors, this compound offers a distinct advantage in terms of its specificity and reduced side effects .

Properties

Molecular Formula

C16H12F3IN2O3

Molecular Weight

464.18 g/mol

IUPAC Name

3,4-difluoro-2-(2-fluoro-4-iodoanilino)-N-(3-oxopropoxy)benzamide

InChI

InChI=1S/C16H12F3IN2O3/c17-11-4-3-10(16(24)22-25-7-1-6-23)15(14(11)19)21-13-5-2-9(20)8-12(13)18/h2-6,8,21H,1,7H2,(H,22,24)

InChI Key

WJHUXQBCEWBXDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CC(=C2F)F)C(=O)NOCCC=O

Origin of Product

United States

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